2-Amino-6-(4-methylbenzyl)-4-(pyridin-3-yl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide
Description
This compound features a pyrano[3,2-c][2,1]benzothiazine core fused with a pyran ring and substituted with 4-methylbenzyl, pyridin-3-yl, and cyano groups. Synthesized via multistep reactions starting from methyl anthranilate, it undergoes N-benzylation, sulfonation, and multicomponent reactions (MCRs) with malononitrile and aldehydes .
Properties
IUPAC Name |
2-amino-6-[(4-methylphenyl)methyl]-5,5-dioxo-4-pyridin-3-yl-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O3S/c1-16-8-10-17(11-9-16)15-29-21-7-3-2-6-19(21)23-24(33(29,30)31)22(18-5-4-12-28-14-18)20(13-26)25(27)32-23/h2-12,14,22H,15,27H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKPDKRRUCJMJCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C4=C(S2(=O)=O)C(C(=C(O4)N)C#N)C5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(4-methylbenzyl)-4-(pyridin-3-yl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazine core, followed by the introduction of the pyridine and benzyl groups through various substitution reactions. Common reagents used in these reactions include pyridine, benzyl chloride, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its biological activity.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can change the compound’s properties.
Substitution: Replacement of one functional group with another, which can be used to modify the compound for specific applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more polar compound, while reduction could result in a more hydrophobic molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, compounds with a benzothiazine core are often studied for their potential therapeutic properties. They may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects.
Medicine
In medicine, derivatives of this compound could be explored for drug development. Their ability to interact with specific biological targets makes them candidates for treating various diseases.
Industry
In the industrial sector, such compounds might be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Amino-6-(4-methylbenzyl)-4-(pyridin-3-yl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions would require detailed study through techniques like molecular docking and biochemical assays.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs with pyrano-benzothiazine, pyrano-pyrazole, and pyrano-pyran cores, focusing on structural motifs, physicochemical properties, synthetic routes, and bioactivity.
Table 1: Structural and Functional Group Comparison
| Compound Name | Core Structure | Key Substituents | Functional Groups |
|---|---|---|---|
| Target Compound | Pyrano-benzothiazine | 4-Methylbenzyl, pyridin-3-yl | Cyano, sulfone |
| 2-Amino-4-(3-((4-chlorobenzyl)oxy)phenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile (6h) | Pyrano-pyran | 4-Chlorobenzyloxy phenyl, hydroxymethyl | Cyano, ketone |
| 6-Amino-1-(2-chlorophenyl)-4-(3-methoxyphenyl)-3-methyl-pyrano[2,3-c]pyrazole-5-carbonitrile (3s) | Pyrano-pyrazole | 2-Chlorophenyl, 3-methoxyphenyl, methyl | Cyano, amine |
| 2-Amino-6-(5-amino-3-hydroxy-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile (11a) | Pyran | Phenyl, pyrazole | Cyano, hydroxyl, amine |
| 6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-pyrimido[2,1-b]quinazoline-3-carbonitrile (12) | Pyrimido-quinazoline | 5-Methylfuran-2-yl | Cyano, ketone |
Table 2: Physicochemical Properties
*Inferred from analogous cyano-containing compounds.
Key Findings and Implications
Structural Influence on Bioactivity : The pyridin-3-yl and 4-methylbenzyl groups in the target compound may enhance MAO-B selectivity compared to phenyl or chlorophenyl analogs (e.g., 6h) due to improved hydrophobic interactions and π-stacking .
Synthetic Flexibility: MCRs enable efficient derivatization of the pyrano-benzothiazine core, contrasting with stepwise approaches for pyrano-pyrazoles (e.g., 3s) .
Biological Activity
The compound 2-Amino-6-(4-methylbenzyl)-4-(pyridin-3-yl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a synthetic derivative that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 396.47 g/mol. The structure features a benzothiazine core which is known for various pharmacological activities.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with various biological targets:
- Acetylcholinesterase Inhibition : Preliminary studies indicate that compounds with similar structures exhibit significant inhibition of acetylcholinesterase (AChE), an enzyme critical in neurotransmission. This inhibition can potentially lead to therapeutic effects in neurodegenerative diseases such as Alzheimer's disease .
- Antioxidant Activity : The compound has shown promising results in antioxidant assays, suggesting its capability to scavenge free radicals and reduce oxidative stress .
Biological Activity Data
Case Studies and Research Findings
- Neuroprotective Effects : A study evaluated the neuroprotective effects of similar benzothiazine derivatives against oxidative stress-induced neuronal damage. Results indicated that these compounds significantly reduced cell death in neuronal cultures exposed to oxidative stressors .
- Anticancer Activity : Research on related compounds demonstrated cytotoxic effects against various cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest .
- In Vivo Studies : Animal models treated with derivatives of this compound showed improved cognitive function in tests designed to evaluate memory and learning, suggesting potential applications in treating cognitive deficits associated with aging and neurodegeneration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
